Tert-butyl 4-cyano-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-cyano-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a cyano group, a trifluoromethyl group, and a tert-butyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-cyano-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate typically involves multiple stepsThe final step involves the esterification of the piperidine ring with tert-butyl chloroformate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-cyano-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The cyano and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Tert-butyl 4-cyano-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 4-cyano-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate .
Uniqueness
Tert-butyl 4-cyano-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate is unique due to the presence of both cyano and trifluoromethyl groups, which impart distinct chemical and biological properties. These groups enhance its stability, reactivity, and binding affinity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C18H21F3N2O2 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
tert-butyl 4-cyano-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H21F3N2O2/c1-16(2,3)25-15(24)23-10-8-17(12-22,9-11-23)13-4-6-14(7-5-13)18(19,20)21/h4-7H,8-11H2,1-3H3 |
InChI Key |
BXKSMGUOJKMMQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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